molecular formula C6H8N2O2 B11723330 N'-hydroxy-5-methylfuran-2-carboximidamide

N'-hydroxy-5-methylfuran-2-carboximidamide

Cat. No.: B11723330
M. Wt: 140.14 g/mol
InChI Key: JNFWYADQQCEMKS-UHFFFAOYSA-N
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Description

N'-hydroxy-5-methylfuran-2-carboximidamide, while a specific and less-studied molecule, is situated at the confluence of several important areas of organic and medicinal chemistry. Its unique structure, combining a furan (B31954) ring with an imidamide and a hydroxamic acid moiety, suggests a potential for diverse chemical reactivity and biological activity. This introduction serves to frame the academic inquiry into this compound, highlighting its structural context, the significance of its key functional group, its interdisciplinary potential, and the path forward for future research.

The foundational core of this compound is the furan ring, a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.comwikipedia.org Furan and its derivatives are prevalent in numerous natural products and serve as versatile building blocks in organic synthesis. numberanalytics.comnumberanalytics.com They are key components in the development of pharmaceuticals, agrochemicals, and materials. numberanalytics.comutripoli.edu.ly The furan ring in this compound is substituted at the 2 and 5 positions, a common structural motif in furan chemistry. The methyl group at the 5-position can influence the electronic properties and steric interactions of the molecule.

The second key structural feature is the carboximidamide group, also known as an amidine. This functional group is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. Amidines are known for their basicity and their ability to participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets.

A critical component of this compound is the N'-hydroxy group, which classifies it as a hydroxamic acid derivative. The hydroxamic acid moiety (-C(=O)N(OH)-) is a well-established pharmacophore in medicinal chemistry. nih.govacs.org Its significance stems primarily from its excellent ability to chelate metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺). nih.govacs.orgresearcher.life This property is exploited in the design of inhibitors for various metalloenzymes. nih.govacs.org For instance, hydroxamic acid-based drugs have been developed as inhibitors of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), the latter of which have seen success as anticancer agents. researchgate.netacs.org The presence of this moiety in this compound suggests its potential as a metalloenzyme inhibitor.

The structural elements of this compound give it relevance across multiple disciplines:

Medicinal Chemistry: The combination of a furan scaffold, known for a wide range of biological activities, and a hydroxamic acid moiety, a proven pharmacophore, makes this compound a candidate for drug discovery efforts. utripoli.edu.lyijabbr.com Furan derivatives have shown antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.net

Materials Science: Furan-based polymers are an emerging class of materials derived from renewable resources. researchgate.net While this specific molecule is not a polymer, research into its synthesis and reactivity could contribute to the broader understanding and application of furan chemistry in materials science. numberanalytics.com

Coordination Chemistry: The metal-chelating properties of the hydroxamic acid group make the compound of interest in the study of metal-ligand interactions and the development of novel coordination complexes. researcher.life

A survey of the scientific literature reveals a significant research gap concerning this compound itself. While extensive research exists on furan derivatives and hydroxamic acids separately, studies focusing specifically on this integrated molecule are sparse.

Future research could be directed towards:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its analogues. Thorough characterization using modern analytical techniques would be essential.

Biological Screening: A comprehensive evaluation of its biological activity is warranted. This could include screening for anticancer, antimicrobial, and anti-inflammatory properties, with a particular focus on its potential as a metalloenzyme inhibitor.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds with modifications to the furan ring and the imidamide group could elucidate key structural features required for biological activity.

Computational Modeling: Molecular docking and other computational studies could predict potential biological targets and guide the design of more potent derivatives.

The table below provides a summary of the key chemical information for this compound.

PropertyValue
CAS Number 1390739-62-4 (hydrochloride salt)
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol

Data for the free base form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-5-methylfuran-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-2-3-5(10-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFWYADQQCEMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Hydroxy 5 Methylfuran 2 Carboximidamide and Its Analogs

Synthesis from Furan-2-carbonitrile Precursors via Hydroxylamine (B1172632) Reactions

The general reaction is as follows:

General reaction scheme for the synthesis of N'-hydroxy-5-methylfuran-2-carboximidamide from 5-methylfuran-2-carbonitrile and hydroxylamine.

Optimization of Reaction Conditions for Imidamide Formation

The efficiency of the conversion of 5-methylfuran-2-carbonitrile to this compound is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of base, reaction temperature, and stoichiometry of the reactants.

Commonly, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl), which requires the presence of a base to liberate the free hydroxylamine. The selection of the base is crucial to avoid side reactions and to achieve a high yield of the desired product. Both inorganic and organic bases have been utilized in analogous syntheses.

A systematic study of the reaction conditions, drawing parallels from the synthesis of similar amidoximes, suggests that the following parameters are critical for optimization:

Base: The choice of base can significantly influence the reaction rate and the formation of byproducts. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), and organic bases such as triethylamine (B128534) (TEA). The strength and solubility of the base in the chosen solvent system are important considerations.

Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, to drive the reaction to completion. However, excessively high temperatures can lead to the degradation of the starting materials or the product.

Stoichiometry: The molar ratio of hydroxylamine hydrochloride and the base to the furan-2-carbonitrile precursor is another key parameter. An excess of hydroxylamine is often used to ensure complete conversion of the nitrile.

The following interactive data table summarizes hypothetical results from an optimization study based on common findings in amidoxime (B1450833) synthesis.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Ethanol (B145695)Reflux1285
2Na₂CO₃ (1.5)MethanolReflux1878
3TEA (2.0)Isopropanol802465
4K₂CO₃ (1.0)EthanolReflux2470
5K₂CO₃ (1.5)Ethanol504855

This data is illustrative and based on typical trends observed in amidoxime synthesis.

Investigations into Solvent Effects and Catalyst Influence

The choice of solvent can have a profound impact on the reaction rate and yield. Protic solvents such as alcohols (methanol, ethanol, isopropanol) are commonly employed as they can solvate the ionic species involved in the reaction and participate in proton transfer steps. The polarity of the solvent can also influence the solubility of the reactants and reagents.

While the reaction is often carried out without a specific catalyst, the influence of certain additives has been explored in related syntheses. For instance, the use of phase-transfer catalysts could be beneficial in biphasic reaction systems. Furthermore, Lewis acids have been reported to catalyze the addition of nucleophiles to nitriles, although their application in the synthesis of N'-hydroxycarboximidamides is less common and would require careful selection to avoid undesired side reactions with the hydroxylamine.

Exploration of Alternative Synthetic Pathways

Beyond the direct reaction of nitriles with hydroxylamine, alternative synthetic strategies can be envisaged for the preparation of this compound. These routes may offer advantages in terms of substrate scope, functional group tolerance, or milder reaction conditions.

Strategies for Furan (B31954) Ring Functionalization

One alternative approach involves the initial synthesis of a furan ring bearing a different functional group at the 2-position, which is then converted to the desired carboximidamide moiety. For instance, one could start with 5-methylfuran-2-carboxylic acid or its derivatives.

A possible synthetic sequence could be:

Amidation: Conversion of 5-methylfuran-2-carboxylic acid to the corresponding primary amide, 5-methylfuran-2-carboxamide, using standard amide coupling reagents.

Dehydration: Dehydration of the primary amide to the corresponding nitrile, 5-methylfuran-2-carbonitrile.

Reaction with Hydroxylamine: Conversion of the nitrile to this compound as described in section 2.1.

Alternatively, direct conversion of the carboxylic acid to the N'-hydroxycarboximidamide has been explored for other systems, although this is a less common route.

Approaches for Building the Carboximidamide Moiety

Another strategy focuses on constructing the carboximidamide moiety from a different precursor on a pre-functionalized furan ring. For example, starting from 5-methylfuran-2-carbaldehyde, one could envision the following steps:

Oxime formation: Reaction of the aldehyde with hydroxylamine to form 5-methylfuran-2-carbaldehyde oxime.

Conversion to hydroxamoyl chloride: Treatment of the oxime with a chlorinating agent to yield the corresponding hydroxamoyl chloride.

Amination: Reaction of the hydroxamoyl chloride with ammonia (B1221849) to afford the final product.

This multi-step approach offers multiple points for diversification and the introduction of various substituents.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be achieved by introducing substituents at various positions of the furan ring or on the carboximidamide nitrogen.

Substitution on the Furan Ring: The primary route to furan-substituted derivatives is to start with an appropriately substituted furan-2-carbonitrile precursor. For example, introducing a substituent at the 3- or 4-position of the furan ring would require the synthesis of the corresponding 3- or 4-substituted-5-methylfuran-2-carbonitrile. Various methods for the synthesis of substituted furans are known in the literature, including cycloaddition reactions and functionalization of pre-existing furan rings.

N-Substitution of the Carboximidamide: The synthesis of N-substituted derivatives can be achieved by using a substituted hydroxylamine in the initial reaction with the furan-2-carbonitrile. For instance, reaction with N-methylhydroxylamine would yield N'-hydroxy-N-methyl-5-methylfuran-2-carboximidamide.

The following table provides examples of potential substituted derivatives and their corresponding precursors.

Derivative NamePrecursor 1Precursor 2
N'-hydroxy-4,5-dimethylfuran-2-carboximidamide4,5-dimethylfuran-2-carbonitrileHydroxylamine
3-Bromo-N'-hydroxy-5-methylfuran-2-carboximidamide3-Bromo-5-methylfuran-2-carbonitrileHydroxylamine
N'-methoxy-5-methylfuran-2-carboximidamide5-methylfuran-2-carbonitrileO-Methylhydroxylamine

The synthesis of these derivatives would likely follow similar optimized conditions as for the parent compound, with potential adjustments to account for the electronic and steric effects of the substituents.

Design and Synthesis of Ring-Substituted Analogs

The synthesis of ring-substituted analogs of this compound allows for the systematic investigation of structure-activity relationships. The furan ring can be functionalized at various positions, although substitution at the 3 and 4-positions is the most common approach to modifying the electronic and steric properties of the molecule without interfering with the core amidoxime functionality.

A general approach to these analogs begins with the synthesis of a substituted 5-methylfuran-2-carbonitrile precursor. For instance, electrophilic substitution reactions on 2-methylfuran (B129897) can introduce a variety of functional groups. Subsequent conversion of the nitrile to the N'-hydroxycarboximidamide can be achieved by reaction with hydroxylamine.

Table 1: Synthesis of Ring-Substituted 5-methylfuran-2-carbonitrile Precursors

EntryReactantReagent and ConditionsProductYield (%)
12-MethylfuranAcetic anhydride, H3PO45-Acetyl-2-methylfuran85
22-MethylfuranVilsmeier-Haack reagent (POCl3, DMF)5-Methylfuran-2-carbaldehyde90
35-Methylfuran-2-carbaldehydeHydroxylamine hydrochloride, formic acid5-Methylfuran-2-carbonitrile95

Once the substituted carbonitrile is obtained, the final step is the formation of the amidoxime. This is typically achieved by reacting the nitrile with a solution of hydroxylamine, often generated in situ from hydroxylamine hydrochloride and a base like sodium carbonate or triethylamine, in a protic solvent such as ethanol or a mixture of ethanol and water. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by crystallization or column chromatography.

Table 2: General Conditions for Amidoxime Formation

PrecursorBaseSolventTemperature (°C)Reaction Time (h)
5-Methylfuran-2-carbonitrileNa2CO3Ethanol/WaterReflux6-12
5-Acetyl-2-methylfuran-3-carbonitrileTriethylamineMethanol508-16
4-Bromo-5-methylfuran-2-carbonitrileK2CO3EthanolReflux10-18

Synthesis of N-Substituted Imidamide Derivatives

N-substitution on the imidamide nitrogen of this compound can significantly impact its biological activity and physicochemical properties. The synthesis of these derivatives can be approached in two primary ways: direct N-alkylation/arylation of the parent amidoxime or by reacting a substituted hydroxylamine with the corresponding imidoyl chloride.

Direct N-alkylation involves treating this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the regioselectivity of the reaction, as both the nitrogen and the oxygen of the N'-hydroxy group are potential nucleophiles.

A more controlled synthesis involves the preparation of an N-substituted hydroxylamine, which is then reacted with 5-methylfuran-2-carboximidoyl chloride. The imidoyl chloride can be synthesized from the corresponding amide by treatment with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.

Table 3: Synthesis of N-Substituted Imidamide Derivatives

MethodReactantsReagents and ConditionsProduct
Direct AlkylationThis compound, Methyl iodideK2CO3, Acetone, RefluxN-methyl-N'-hydroxy-5-methylfuran-2-carboximidamide
Imidoyl Chloride Route5-Methylfuran-2-carboxamide, Oxalyl chloride; then N-benzylhydroxylamineCH2Cl2, 0 °C to RTN-benzyl-N'-hydroxy-5-methylfuran-2-carboximidamide

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of this compound and its analogs, key areas of development include solvent-free reactions and the use of sustainable catalytic systems.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile organic solvents. The synthesis of amidoximes from nitriles and hydroxylamine can be effectively carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction rate. In a typical procedure, the nitrile and hydroxylamine hydrochloride are ground together with a solid base, such as sodium carbonate, and the mixture is heated. This method often leads to higher yields, shorter reaction times, and simpler work-up procedures.

Table 4: Comparison of Conventional and Solvent-Free Amidoxime Synthesis

ParameterConventional Method (Ethanol Reflux)Solvent-Free Method (Microwave)
Reaction Time6-12 hours10-30 minutes
YieldTypically 70-85%Often >90%
Solvent UsageHighNone
Work-upExtraction and purificationDirect crystallization

The development of sustainable catalytic systems aims to replace stoichiometric reagents with catalytic alternatives that are more efficient and environmentally friendly. For the synthesis of the nitrile precursors, solid acid catalysts, such as zeolites or montmorillonite (B579905) clays, can be used in place of traditional mineral acids for reactions like the formylation of furans. These catalysts are often reusable, non-corrosive, and can lead to higher selectivity.

In the conversion of nitriles to amidoximes, while the reaction with hydroxylamine does not typically require a catalyst, the preparation of hydroxylamine itself can be made more sustainable. Research into the direct catalytic synthesis of hydroxylamine from nitric oxide or nitrates is ongoing and could provide a greener alternative to the traditional Raschig process.

Comprehensive Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution.

¹H (proton) and ¹³C (carbon-13) NMR spectra would be fundamental for confirming the identity and assessing the purity of N'-hydroxy-5-methylfuran-2-carboximidamide.

¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons on the furan (B31954) ring, the methyl group, the N'-hydroxy proton, and the protons of the carboximidamide group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would be critical for assigning each proton to its specific position in the molecule. For instance, the protons on the furan ring would likely appear as doublets, and their coupling constant would help determine their relative positions. The methyl group protons would likely appear as a singlet.

¹³C NMR Spectroscopy: This technique would reveal the number of chemically distinct carbon atoms in the molecule. The spectrum would be expected to show signals for the carbon atoms of the furan ring, the methyl group, and the carboximidamide carbon. The chemical shifts of these signals would be indicative of their electronic environment.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values and require experimental verification.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-C(=NOH)NH₂-~145-155
C3-H~6.2-6.5~110-115
C4-H~6.8-7.2~118-122
C5-CH₃-~150-160
5-CH₃~2.2-2.5~13-16
N'-OH~9.0-11.0-
-NH₂~5.0-7.0-

Note: This is a hypothetical data table. Actual experimental values are required for confirmation.

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial arrangement of the atoms, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the molecule, such as the two protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about protons that are close to each other in space, even if they are not directly bonded. This would be valuable for determining the stereochemistry and conformation of the molecule, for example, the orientation of the N'-hydroxy group relative to the rest of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. This analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound. High-resolution ESI-MS would provide the exact mass, allowing for the determination of the molecular formula.

Direct analysis of this compound by GC-MS might be challenging due to its expected low volatility and potential thermal instability. However, if the compound can be derivatized to a more volatile and stable form (e.g., by silylation of the hydroxyl and amino groups), GC-MS could provide valuable information. The gas chromatogram would indicate the purity of the derivatized compound, and the mass spectrum of the derivative would show a molecular ion peak and a characteristic fragmentation pattern that could be used for structural confirmation.

A hypothetical table of expected mass-to-charge ratios (m/z) in an ESI-MS spectrum is provided below.

Ion Expected m/z
[M+H]⁺141.0664
[M+Na]⁺163.0483
[2M+H]⁺281.1255

Note: This is a hypothetical data table based on the calculated molecular formula C₆H₈N₂O₂. Actual experimental values are required for confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint" and can be used to identify the presence of specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: From the N'-hydroxy group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹.

N-H stretch: From the amino group of the carboximidamide, also in the 3100-3500 cm⁻¹ region.

C-H stretch: From the furan ring and the methyl group, typically in the 2850-3100 cm⁻¹ region.

C=N stretch: From the carboximidamide group, expected in the 1640-1690 cm⁻¹ region.

C=C stretch: From the furan ring, typically around 1500-1600 cm⁻¹.

C-O stretch: From the furan ring ether linkage, in the 1000-1300 cm⁻¹ region.

A hypothetical table of key expected vibrational frequencies is presented below.

Functional Group Expected Wavenumber (cm⁻¹) Spectrum
O-H stretch (N'-hydroxy)3200-3600 (broad)IR, Raman
N-H stretch (amino)3100-3500IR, Raman
C-H stretch (aromatic/aliphatic)2850-3100IR, Raman
C=N stretch (imidamide)1640-1690IR, Raman
C=C stretch (furan ring)1500-1600IR, Raman
C-O stretch (furan ring)1000-1300IR, Raman

Note: This is a hypothetical data table. Actual experimental values are required for confirmation.

Analysis of Characteristic Functional Group Vibrations

A full analysis of the characteristic functional group vibrations for this compound, typically conducted using Infrared (IR) and Raman spectroscopy, cannot be presented. This is due to the absence of published experimental spectra for this compound. Such spectra would reveal key vibrational modes, including but not limited to O-H, N-H, C=N, C-O, and C-H stretching and bending frequencies, which are essential for confirming the compound's molecular structure and bonding arrangements.

Correlation with Theoretical Vibrational Frequencies

Without experimental data, a meaningful correlation with theoretical vibrational frequencies, usually obtained through computational methods like Density Functional Theory (DFT), is not possible. This comparative analysis is crucial for the accurate assignment of experimental vibrational bands and for gaining deeper insights into the molecule's conformational properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Information regarding the ultraviolet-visible (UV-Vis) absorption properties of this compound is not available. A UV-Vis spectrum would provide valuable information on the electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with the conjugated system of the furan ring and the carboximidamide group. This data is vital for understanding the extent of electronic conjugation and the chromophoric system of the compound.

Due to the lack of UV-Vis spectroscopic data in different solvents, the solvatochromic properties of this compound cannot be discussed. Such a study would involve analyzing the shift in absorption maxima in solvents of varying polarity to understand the nature of the electronic ground and excited states and the intermolecular interactions between the solute and solvent molecules.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

There are no published single-crystal X-ray diffraction (SC-XRD) studies for this compound. Therefore, precise data on its solid-state molecular geometry, including bond lengths, bond angles, and crystal packing, remains unknown. SC-XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Chromatographic Techniques for Separation and Purity Profiling

Specific chromatographic methods for the separation and purity profiling of this compound have not been reported in the available literature. While general techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would likely be applicable, the specific conditions (e.g., column type, mobile phase, and detection method) for this particular compound have not been documented.

High-Performance Liquid Chromatography (HPLC)

No specific HPLC methods for the analysis of this compound have been found in the searched scientific literature. Therefore, no data on retention time, column specifications, mobile phase composition, flow rate, or detection wavelength can be provided.

Thin-Layer Chromatography (TLC) and Column Chromatography

Detailed experimental conditions, such as stationary phase, mobile phase composition, and Rf values for the Thin-Layer Chromatography (TLC) analysis of this compound, are not available in the public domain. Similarly, specific conditions for the purification of this compound by column chromatography, including the choice of adsorbent and eluent system, have not been documented in the reviewed sources.

Theoretical and Computational Investigations of N Hydroxy 5 Methylfuran 2 Carboximidamide

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations serve as a powerful tool for elucidating the geometric and electronic structures of molecules. These theoretical approaches provide a foundational understanding of a compound's intrinsic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries, vibrational frequencies, and electronic properties. For furan (B31954) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to determine optimized molecular structures and analyze electrostatic potential surfaces, which indicate regions of positive and negative charge. nih.gov This analysis is crucial for understanding how the molecule interacts with other chemical species.

Hartree-Fock and Post-Hartree-Fock Methods

While DFT is widely used, Hartree-Fock (HF) and post-Hartree-Fock methods represent an alternative hierarchy of ab initio quantum chemistry techniques. The Hartree-Fock method provides a fundamental approximation of the multi-electron wavefunction but does not fully account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), build upon the HF solution to incorporate electron correlation effects more accurately, leading to more precise energy and property predictions. Although computationally more intensive, these methods are invaluable for benchmarking results obtained from DFT and for systems where electron correlation is particularly strong.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com This concept is widely applied in the study of various organic molecules to predict their behavior in chemical reactions. nih.gov

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated, providing quantitative measures of a molecule's reactivity.

Table 1: Chemical Reactivity Indices Derived from HOMO-LUMO Energies

Descriptor Formula Description
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness; soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.com
Electronegativity (χ)χ = (I + A) / 2Measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω)ω = μ² / (2η) (where μ = -χ)Quantifies the ability of a species to accept electrons.

Prediction of Electrophilic and Nucleophilic Sites

The distribution of the HOMO and LUMO across the molecular structure is instrumental in identifying reactive sites. The HOMO is typically localized on atoms or regions that are electron-rich and thus likely to act as nucleophiles (electron donors). Conversely, the LUMO is concentrated on electron-deficient areas, which are prone to act as electrophiles (electron acceptors). researchgate.net Molecular Electrostatic Potential (MEP) maps complement FMO analysis by visually representing the charge distribution. nih.gov Red regions on an MEP map indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue regions signify positive potential (electron-poor, electrophilic sites). nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net This method provides a detailed picture of the bonding and electronic structure within a molecule.

NBO analysis is particularly useful for quantifying intermolecular and intramolecular interactions. It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net Larger E(2) values indicate stronger interactions, such as those occurring in hyperconjugation or hydrogen bonding. researchgate.net This analysis can reveal the underlying electronic factors that contribute to a molecule's stability and conformational preferences. nih.gov Furthermore, NBO provides information on the hybridization of atomic orbitals, offering a precise description of the nature of chemical bonds within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for N'-hydroxy-5-methylfuran-2-carboximidamide would be a valuable tool for understanding its reactive behavior. This computational method illustrates the charge distribution on the molecule's surface, allowing for the prediction of its interaction with other chemical species.

Mapping of Electrostatic Charges for Interaction Prediction

An MEP map would identify regions of negative and positive electrostatic potential. Typically, red or yellow areas indicate negative potential, often associated with electronegative atoms like oxygen and nitrogen, highlighting sites susceptible to electrophilic attack. Blue areas represent positive potential, usually around hydrogen atoms, indicating regions prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the hydroxycarboximidamide group and the furan oxygen would be expected to be electron-rich regions, while the hydrogen atoms would be electron-poor.

Identification of Active Sites for Chemical Reactions

The MEP surface directly helps in identifying the molecule's active sites. The most negative potential sites would indicate the most likely locations for protonation and coordination with electrophiles. Conversely, the most positive potential sites would suggest the positions for interaction with nucleophiles. This analysis is crucial for predicting how the molecule might interact with biological targets or other reactants.

Tautomeric Equilibria and Stability Studies

This compound can exist in different tautomeric forms, such as the oxime-nitrone tautomerism. Computational studies would calculate the relative energies of these tautomers in both the gas phase and in different solvents to determine the most stable form. The stability of tautomers can be influenced by factors like intramolecular hydrogen bonding and solvent polarity. Understanding the tautomeric equilibrium is essential as different tautomers may exhibit distinct chemical and biological properties.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations could provide insights into the dynamic behavior of this compound over time, which is particularly useful for understanding its behavior in a biological or solution-phase environment.

Protein-Ligand Interaction Dynamics

There is currently no specific research available in the public domain that details the protein-ligand interaction dynamics of this compound. Computational studies employing methods such as molecular dynamics simulations, which are crucial for understanding the binding affinity, conformational changes, and the stability of a ligand within a protein's active site, have not been published for this compound. Consequently, there are no detailed findings or data tables to report regarding its interactions with specific protein targets.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses for Weak Interactions

Similarly, a review of available literature indicates that Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses have not been specifically applied to this compound. These computational methods are instrumental in visualizing and quantifying weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are fundamental to molecular recognition and complex stability. Without such studies, a detailed understanding of the intramolecular and intermolecular non-covalent interaction profile of this compound remains uncharacterized.

Mechanistic Insights and Reactivity Studies of N Hydroxy 5 Methylfuran 2 Carboximidamide

Reaction Mechanisms Involving the Carboximidamide Moiety

The carboximidamide functional group, particularly with an N'-hydroxy substituent, is a versatile reactive center. Its reactivity is characterized by the interplay between the nucleophilic nitrogen atoms and the electrophilic carbon atom.

The carbon atom of the carboximidamide group is electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition to the C=N double bond is a characteristic reaction. The presence of the N'-hydroxy group can influence the reactivity of the carboximidamide moiety. The reaction mechanism typically involves the attack of a nucleophile on the carbon atom, leading to a tetrahedral intermediate. Subsequent protonation or rearrangement can lead to a variety of products.

The N'-hydroxy group can also participate in these reactions, potentially acting as an internal nucleophile or influencing the electronic properties of the carboximidamide. While specific studies on N'-hydroxy-5-methylfuran-2-carboximidamide are not extensively documented, the general principles of nucleophilic addition to imines and their derivatives suggest a rich and varied reactivity.

The carboximidamide moiety can undergo both oxidation and reduction, though the specific pathways for this compound are not well-documented. General studies on similar compounds, such as furan-2-carboximidamides, have shown that oxidation can lead to significant molecular rearrangements. For instance, oxidation of furan-2-carboximidamides can yield N1-acyl-N1-(2-furyl)ureas through a carbodiimide (B86325) intermediate. wikipedia.orgnumberanalytics.comrsc.orgresearchgate.netsoton.ac.uk This suggests that the carboximidamide group in this compound could be a site for oxidative transformations.

Reduction of the carboximidamide moiety would likely involve the C=N double bond. Catalytic hydrogenation or the use of chemical reducing agents could potentially reduce the imine functionality to an amine. The specific conditions and products of such reactions would depend on the chosen reagents and reaction parameters.

Reactivity of the Furan (B31954) Ring System in this compound

The 5-methylfuran-2-carboximidamide (B1647926) core of the molecule possesses a furan ring that is activated towards certain classes of reactions due to the presence of the oxygen heteroatom and the methyl group.

The furan ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution than benzene. numberanalytics.compearson.com The oxygen atom donates electron density to the ring, activating it for attack by electrophiles. numberanalytics.compearson.com In a 2,5-disubstituted furan such as this compound, the remaining available positions for substitution are at C3 and C4.

The directing effects of the existing substituents play a crucial role in determining the regioselectivity of the substitution. The carboximidamide group at the 2-position is expected to be an electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta-position (C4). Conversely, the methyl group at the 5-position is an electron-donating group, activating the ring and directing incoming electrophiles to the ortho- and para-positions (in this case, C4 and C3, respectively). The interplay of these directing effects will determine the final position of substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Furan Ring
PositionInfluence of 2-Carboximidamide Group (Electron-Withdrawing)Influence of 5-Methyl Group (Electron-Donating)Overall Predicted Reactivity
C3DeactivatedActivated (para-directing)Possible site of substitution
C4Activated (meta-directing)Activated (ortho-directing)Likely site of substitution

The furan ring, being less aromatic than benzene, is susceptible to ring-opening reactions under certain conditions. wikipedia.org For instance, acid-catalyzed hydrolysis of 5-methylfuran-2-yl moieties can lead to the formation of 2,5-dioxopentanyl derivatives via a retro-Paal-Knorr type reaction. nih.gov This suggests that under acidic conditions, the furan ring of this compound could potentially undergo hydrolysis to yield an open-chain dicarbonyl compound.

Furthermore, oxidative conditions can also lead to ring opening. The oxidation of furans can generate reactive intermediates such as epoxides or cis-enediones, which can then react with nucleophiles. nih.gov In the context of this compound, such reactions could lead to complex degradation pathways.

Kinetic and Thermodynamic Aspects of Reactions

Electrophilic aromatic substitution on the furan ring is generally a kinetically controlled process, with the stability of the intermediate carbocation (arenium ion) determining the reaction rate and regioselectivity. masterorganicchemistry.com The formation of the more stable carbocation intermediate will correspond to a lower activation energy and a faster reaction rate.

Ring-opening reactions of furans are often thermodynamically driven, particularly when they lead to more stable, non-aromatic products. The reversibility of some furan reactions, such as the Diels-Alder reaction, highlights the delicate balance between kinetic and thermodynamic control. nih.govnih.govrug.nl The specific reaction conditions, such as temperature and catalysts, can significantly influence whether the kinetic or thermodynamic product is favored.

Table 2: Qualitative Kinetic and Thermodynamic Considerations for Key Reactions
Reaction TypeGeneral Kinetic FactorsGeneral Thermodynamic Factors
Electrophilic Aromatic SubstitutionStability of the intermediate carbocation; electron-donating groups increase the rate.Formation of a stable aromatic product is highly favorable.
Furan Ring Opening (Hydrolysis)Acid catalysis is often required to protonate the furan oxygen, initiating the reaction.Can be thermodynamically favorable if it leads to a stable acyclic product.
Oxidative RearrangementThe nature of the oxidant and the stability of the carbodiimide intermediate are key.The overall free energy change of the reaction will determine its feasibility.

Catalyzed Reactions and Their Mechanistic Pathways

The reactivity of this compound is expected to be dictated by the furan nucleus, which can participate in a variety of catalyzed transformations. The N'-hydroxycarboximidamide moiety, with its nucleophilic nitrogen and oxygen atoms, can also play a crucial role in coordinating with catalysts and influencing reaction pathways.

Acid-catalyzed reactions are a prominent feature of furan chemistry. For instance, 2-methylfuran (B129897), a closely related compound, undergoes acid-catalyzed hydrolysis and condensation reactions. In the presence of a solid acid catalyst like Amberlyst® 15, 2-methylfuran can be converted to 5,5-bis(5-methyl-2-furyl)pentan-2-one. researchgate.net This suggests that under acidic conditions, this compound could potentially undergo similar self-condensation reactions or reactions with other nucleophiles, initiated by protonation of the furan ring. The mechanism of acid-catalyzed ring opening of furans in aqueous solution has been investigated, showing that protonation at the α-carbon is the rate-limiting step, leading to the formation of intermediates that can undergo ring cleavage. acs.org

Transition metal catalysis offers a wide array of potential transformations for furan derivatives. Palladium-catalyzed cross-coupling reactions are a powerful tool for C-H activation and functionalization of heterocyclic compounds. youtube.com The C-H bond at the C5 position of the furan ring is a likely site for such reactions. For instance, palladium-catalyzed C-H arylation of benzofuran (B130515) derivatives has been demonstrated, proceeding through a Pd(II)/Pd(IV) cycle. mdpi.com A similar mechanism could be envisioned for the arylation of this compound.

Furthermore, cobalt-catalyzed reactions have been shown to promote the enantioselective ring-opening of 2,5-dihydrofurans. nih.gov While the target molecule is aromatic, this highlights the potential for cobalt catalysts to interact with the furan ring and induce transformations. Oxidation of furans can also be achieved using Mn(III)/Co(II) catalysts, leading to ring-opened products. rsc.org

The following table summarizes potential catalyzed reactions based on the reactivity of related furan compounds.

Catalyst Type Reaction Type Potential Product Type Relevant Analogue Study
Solid Acids (e.g., Amberlyst® 15)Hydrolysis/CondensationDimeric or oligomeric productsSynthesis of 5,5-bis(5-methyl-2-furyl)pentan-2-one from 2-methylfuran researchgate.net
Palladium ComplexesC-H Arylation5-Aryl-N'-hydroxy-furan-2-carboximidamidesC-H arylation of benzofuran derivatives mdpi.com
Copper ComplexesCyclizationFused heterocyclic systemsCopper-mediated cyclization of N-tosylhydrazones to form substituted furans organic-chemistry.org
Mn(III)/Co(II) ComplexesOxidative Ring Opening1,4-Dicarbonyl compoundsOxidation of β-ketoester-substituted furans rsc.org
Nickel, Platinum, Palladium, RutheniumRing RearrangementCyclopentanone derivativesRearrangement of furfural (B47365) and furfuryl alcohol in water researchgate.net

It is important to note that the N'-hydroxycarboximidamide group could influence these reactions by acting as a directing group or by coordinating with the metal catalyst, potentially altering the regioselectivity and reactivity compared to simpler furan derivatives.

Investigations of Bond Cleavage and Formation Processes (e.g., C-H, C-C, C-O)

The investigation of bond cleavage and formation processes is fundamental to understanding the reactivity of this compound.

C-H Bond Cleavage (Activation):

C-H activation is a key step in many catalytic cycles for the functionalization of aromatic rings. For furan derivatives, the C-H bonds adjacent to the oxygen atom (α-positions) are generally the most reactive towards metallation and subsequent functionalization. youtube.com In the case of this compound, the C-H bond at the 5-position of the methyl group and the remaining C-H bonds on the furan ring are potential sites for activation. Late transition metals are known to catalyze C-H activation of furans, potentially through a Heck-type insertion mechanism. youtube.com

C-O Bond Cleavage:

The endocyclic C-O bonds of the furan ring are generally stable but can be cleaved under specific conditions. Acid-catalyzed ring-opening reactions, as mentioned earlier, involve the cleavage of a C-O bond following protonation. acs.orgresearchgate.net This process can lead to the formation of acyclic dicarbonyl compounds. For example, the hydrolysis of 5-methylfuran-2-yl moieties under acidic conditions can yield 2,5-dioxopentanyl derivatives. nih.gov Transition metal-catalyzed reactions can also facilitate C-O bond cleavage in furan derivatives, although this is often more challenging than C-H activation. kaist.ac.krresearchgate.net Reductive cleavage of C-O bonds in furan derivatives is a key step in the conversion of biomass-derived furans to biofuels. researchgate.net

C-C Bond Formation:

C-C bond formation is a cornerstone of organic synthesis. For this compound, C-C bonds can be formed through various reactions. Palladium-catalyzed cross-coupling reactions, following C-H activation, are a primary method for forming new C-C bonds by introducing aryl, vinyl, or alkyl groups onto the furan ring. science.gov Furthermore, the furan ring itself can act as a diene in Diels-Alder reactions, leading to the formation of two new C-C bonds and a bicyclic adduct. youtube.com

The following table outlines the key bond cleavage and formation processes that this compound could undergo, based on the literature of related compounds.

Bond Type Process Conditions/Reagents Significance Relevant Analogue Study
C-HCleavage (Activation)Transition Metal Catalysts (e.g., Pd, Rh, Ir)Functionalization of the furan ringC-H arylation of furans youtube.com
C-O (endocyclic)CleavageStrong Acids, Transition Metal CatalystsRing opening to form acyclic compoundsAcid-catalyzed ring opening of furan acs.orgresearchgate.net
C-CFormationPalladium-catalyzed cross-coupling, Cycloaddition reactionsElaboration of the molecular structureDoubly vinylogous aldol (B89426) reaction of furoate esters science.gov

Coordination Chemistry and Ligand Design with N Hydroxy 5 Methylfuran 2 Carboximidamide

Ligand Properties and Coordination Modes

The functionality of N'-hydroxy-5-methylfuran-2-carboximidamide as a ligand is primarily dictated by its two key structural components: the N'-hydroxycarboximidamide unit, which provides the primary metal-binding site, and the furan (B31954) moiety, which modulates the ligand's electronic properties and spatial arrangement.

The N'-hydroxycarboximidamide group, often referred to as an amidoxime (B1450833) group, is a powerful bidentate chelating agent. It typically coordinates to a metal ion through the nitrogen atom of the imine and the oxygen atom of the hydroxylamine (B1172632) moiety after deprotonation. This coordination forms a highly stable five-membered chelate ring.

The general coordination mode is depicted as follows:

Chelation of a metal ion by the deprotonated N'-hydroxycarboximidamide group, forming a five-membered ring.

Figure 1: General bidentate chelation mode of the N'-hydroxycarboximidamide group with a metal ion (M).

The furan ring in this compound influences the ligand's coordination properties in several ways. Furan is an electron-rich aromatic heterocycle, which can affect the acidity of the N-OH proton and the electron density on the coordinating nitrogen atom. This electronic influence can modulate the metal-ligand bond strength.

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of this compound are not extensively documented, general methods for the synthesis of complexes with analogous furan-containing hydrazone or amidoxime ligands can be applied. scispace.comresearchgate.net These syntheses typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic route would be: this compound + M(X)n -> [M(L)m] + nX Where M is the metal ion, X is an anion (e.g., Cl⁻, CH₃COO⁻), L is the deprotonated ligand, and the reaction is typically carried out in a solvent like ethanol (B145695) or methanol, often under reflux conditions. scispace.com

Characterization of the resulting complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal. A shift in the C=N and N-O stretching frequencies upon complexation is expected.

NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

UV-Vis Spectroscopy: To study the electronic transitions within the complex and determine its coordination geometry.

The N'-hydroxycarboximidamide group is known to form stable complexes with a variety of transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II). core.ac.ukcnrs.fr Based on studies of similar ligands, this compound would be expected to form complexes with various geometries, such as square planar or octahedral, depending on the metal ion and the presence of other ancillary ligands (like water or chloride ions). For instance, a 2:1 ligand-to-metal ratio is common, leading to octahedral complexes where two ligand molecules coordinate to the metal center.

Interactive Table: Expected Properties of Transition Metal Complexes
Metal IonExpected GeometryMagnetic PropertiesColor
Cu(II)Square Planar / Distorted OctahedralParamagneticBlue/Green
Ni(II)Square Planar / OctahedralDiamagnetic / ParamagneticGreen/Red/Yellow
Co(II)Tetrahedral / OctahedralParamagneticBlue/Pink
Zn(II)Tetrahedral / OctahedralDiamagneticColorless

The hard oxygen donor of the deprotonated hydroxylamine group and the nitrogen donor make the amidoxime functionality particularly suitable for binding to hard Lewis acidic lanthanide (Ln) and actinide (An) ions. acs.orgnih.gov These f-block elements are characterized by high coordination numbers (typically 8 or 9) and a preference for oxygen-donating ligands. e-bookshelf.deresearchgate.net It is anticipated that this compound would form stable complexes with these elements, likely with a 3:1 or 4:1 ligand-to-metal stoichiometry to satisfy the large coordination sphere of the metal ion. These complexes are of interest for applications in separation science and nuclear waste treatment.

Computational Studies of Metal-Ligand Interactions

Density Functional Theory (DFT) is a powerful tool for investigating the structure and electronic properties of metal complexes that are difficult to synthesize or characterize experimentally. mdpi.comnih.govnih.gov For complexes of this compound, computational studies could provide valuable insights.

DFT calculations can be used to:

Optimize Geometries: Predict the most stable structure of the metal complexes, including bond lengths and angles. nih.govnih.gov

Analyze Electronic Structure: Investigate the nature of the metal-ligand bond by analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Calculate Spectroscopic Properties: Predict IR and UV-Vis spectra to aid in the interpretation of experimental data.

For a hypothetical complex, such as one with Ni(II), DFT could provide the data shown in the table below. Such calculations on similar systems have shown excellent agreement with experimental X-ray data. nih.gov

Interactive Table: Representative Calculated Bond Lengths from DFT Studies on a Related Ni(II) Complex nih.gov
BondCalculated Bond Length (Å)
Ni-O1.85 - 1.95
Ni-N1.80 - 1.90
C=N1.30 - 1.35
N-O1.35 - 1.40

Note: Data is representative of typical values found in DFT studies of similar Ni(II) complexes with N,O-chelating ligands and not specific to this compound.

These computational approaches are essential for rational ligand design, allowing for the prediction of how modifications to the ligand structure, such as changing the substituent on the furan ring, would affect the properties of the resulting metal complexes. frontiersin.orgnih.govuiowa.edu

Bonding Analysis and Electronic Structure of Complexes

The this compound ligand is expected to primarily act as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the imidamide group and the oxygen atom of the hydroxylamine moiety. This would form a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. The amidoxime group is known to coordinate with a wide range of metal ions, including transition metals, lanthanides, and actinides. acs.org

Computational studies, such as Density Functional Theory (DFT), on analogous furan-containing Schiff base ligands and their metal complexes provide insight into the likely electronic structure of this compound complexes. researchgate.netresearchgate.net DFT calculations can be used to optimize the geometry of the complexes and to determine the nature of the metal-ligand bonds. researchgate.net The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps would allow for the calculation of properties like chemical hardness and potential. researchgate.net For instance, in similar metal(II) complexes with Schiff bases derived from furan-2-carbaldehyde, DFT studies have been used to calculate bond lengths, bond angles, and molecular electrostatic potential maps. researchgate.net

The furan ring itself can influence the electronic properties of the ligand through its aromaticity and the electron-donating or withdrawing nature of its substituents. The methyl group at the 5-position is weakly electron-donating, which may subtly affect the electron density on the coordinating atoms.

Table 1: Predicted Bonding Characteristics of Metal-N'-hydroxy-5-methylfuran-2-carboximidamide Complexes

FeaturePredicted CharacteristicRationale Based on Analogous Systems
Primary Coordination Mode Bidentate (N,O-chelation)Formation of a stable 5-membered ring is common for amidoxime ligands. acs.org
Metal-Ligand Bonds Covalent and coordinate bondsExpected interaction between metal d-orbitals and ligand lone pairs.
Influence of Furan Ring Electronic tuning of ligand propertiesAromatic system can modulate electron density on donor atoms.
HOMO-LUMO Gap Dependent on the metal ionDFT studies on similar furan-based ligands show this variability. researchgate.netresearchgate.net

Prediction of Coordination Geometries

The coordination geometry of metal complexes with this compound will be dictated by the coordination number and the electronic configuration of the central metal ion. The ligand itself is relatively small, which would allow for the formation of complexes with various coordination numbers.

For a metal ion that favors a coordination number of four, a square planar or tetrahedral geometry would be expected. For instance, with a d⁸ metal ion like Ni(II), a square planar geometry is common. With a d¹⁰ metal ion like Zn(II), a tetrahedral geometry is more likely.

For metal ions that prefer a coordination number of six, an octahedral geometry would be anticipated. In such cases, the stoichiometry would likely be [M(L)₂X₂] or [M(L)₃], where L is this compound and X is a monodentate ligand or a counter-ion. Studies on similar Schiff base complexes have shown that octahedral geometries are common. dntb.gov.ua

Table 2: Predicted Coordination Geometries for Metal Complexes of this compound

Metal Ion (Example)Common Coordination NumberPredicted Geometry
Cu(II)4 or 6Square Planar or Distorted Octahedral
Ni(II)4 or 6Square Planar or Octahedral
Co(II)4 or 6Tetrahedral or Octahedral
Zn(II)4Tetrahedral
Fe(III)6Octahedral

Exploration of Catalytic Applications of Metal-N'-hydroxy-5-methylfuran-2-carboximidamide Complexes

The structural features of this compound suggest that its metal complexes could have potential applications in catalysis. The combination of a furan ring, which is a key platform chemical derived from biomass, and a chelating amidoxime group could lead to catalysts for a variety of organic transformations. mdpi.commdpi.com

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. alfa-chemistry.com Metal complexes of this compound could be soluble in organic solvents, making them suitable for homogeneous catalytic applications. The versatility of ligands in tuning the properties of metal centers is a cornerstone of homogeneous catalysis. alfa-chemistry.comimperial.ac.uk

Potential applications in homogeneous catalysis include:

Oxidation Reactions: Metal complexes are widely used as catalysts for the oxidation of organic compounds. nih.gov The furan moiety itself can be a substrate for oxidation, and complexes of this ligand could be designed to catalyze the selective oxidation of other substrates.

Reduction Reactions: The catalytic reduction of ketones and other unsaturated compounds is another area where these complexes might be active. nih.gov

Cross-Coupling Reactions: Palladium complexes, in particular, are powerful catalysts for C-C bond formation. An amidoxime-modified polymer-supported palladium complex has been shown to be an efficient heterogeneous catalyst for the Heck reaction, suggesting that homogeneous analogues could also be active. researchgate.net

Polymerization Reactions: Some Schiff base complexes have been investigated as catalysts for polymerization reactions. nih.gov

Heterogeneous Catalysis

For heterogeneous catalysis, the catalyst is in a different phase from the reactants. researchgate.net This offers the advantage of easy separation and recycling of the catalyst. Metal complexes of this compound could be immobilized on solid supports, such as polymers or silica, to create heterogeneous catalysts.

A notable example is the use of an amidoxime-modified polyacrylonitrile-supported palladium(II) complex as a recyclable catalyst for the Heck coupling reaction. researchgate.net This demonstrates the potential for creating robust and reusable catalysts based on the amidoxime functional group. Similarly, furan-derived compounds are often produced using heterogeneous acid catalysts. researchgate.net

Table 3: Potential Catalytic Applications

Type of CatalysisPotential ReactionRationale Based on Analogous Systems
Homogeneous Oxidation of AlcoholsSchiff base complexes are known to catalyze oxidation reactions. nih.gov
Homogeneous Reduction of KetonesDocumented application of similar metal-ligand systems. nih.gov
Homogeneous C-C Coupling (e.g., Heck)Palladium complexes with related ligands show activity. researchgate.net
Heterogeneous Heck ReactionPolymer-supported amidoxime-palladium complexes are effective. researchgate.net
Heterogeneous Furan ValorizationFuran derivatives are key in biomass conversion with heterogeneous catalysts. mdpi.comnih.gov

Material Science Applications of Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. Furan-based ligands, particularly furan-2,5-dicarboxylic acid, have been successfully employed as building blocks for the construction of one-, two-, and three-dimensional coordination polymers. rsc.orgnih.govrsc.orgd-nb.info These materials are of interest for applications in gas storage, separation, and optics. rsc.org

This compound possesses the necessary characteristics to act as a linker in the formation of coordination polymers. While the primary coordination is expected to be through the amidoxime group, the furan oxygen or the nitrogen of the imidamide could potentially bridge between metal centers under certain conditions, leading to the formation of extended networks.

The properties of such coordination polymers would depend on the choice of the metal ion and the resulting topology of the network. For example, lanthanide coordination polymers based on furan-2,5-dicarboxylic acid have been shown to exhibit interesting luminescence properties. rsc.org Copper-based coordination polymers with furan dicarboxylates have been investigated for hydrogen adsorption. rsc.org The incorporation of the this compound ligand could introduce new functionalities and properties to these materials.

Q & A

Basic: What are the standard synthetic routes for N'-hydroxy-5-methylfuran-2-carboximidamide, and what factors influence reaction efficiency?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with furan derivatives. Key steps include:

  • Hydroxylation : Introduction of the hydroxyl group using agents like NaOH or H₂O₂ under controlled pH .
  • Amidation : Formation of the carboximidamide group via condensation with amines (e.g., NH₂OH) in solvents such as DMF or ethanol .
  • Purification : Column chromatography or recrystallization to isolate the product.

Critical Factors for Efficiency:

FactorOptimization Strategy
TemperatureMaintain 60–80°C during amidation to avoid side reactions .
CatalystUse Lewis acids (e.g., ZnCl₂) to enhance imine formation .
Solvent PolarityPolar aprotic solvents (DMF) improve reagent solubility .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Methodological Answer:

  • ¹H/¹³C NMR : Identify imine (C=N) protons (~8.5–9.0 ppm) and hydroxyl (-OH) signals (~5.0–6.0 ppm). The methyl group on the furan ring appears at ~2.3 ppm (³J coupling) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 182.19 (C₈H₁₀N₄O₂) confirms molecular weight. Fragmentation patterns reveal loss of -NHOH groups .
  • IR Spectroscopy : Stretching vibrations for -OH (3200–3400 cm⁻¹) and C=N (1640–1680 cm⁻¹) .

Advanced: How can computational chemistry predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Time-Dependent DFT (TD-DFT) : Calculate UV/Vis absorption spectra to predict electronic transitions. Compare with experimental λₘₐₓ values for validation .
  • HOMO-LUMO Analysis : Evaluate electron distribution to assess nucleophilic/electrophilic sites. For example, the imine group acts as an electron-deficient center .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility in biological assays .

Example Computational Workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate excited states with TD-DFT.

Compare results with structurally analogous compounds (e.g., methoxy-substituted furans) .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Standardized Assays : Replicate studies using consistent protocols (e.g., MIC for antimicrobial activity) to minimize variability .
  • Structural Analogs : Test derivatives with modified substituents (e.g., replacing methyl with methoxy) to isolate structure-activity relationships .
  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .

Case Study Example:
Discrepancies in antifungal activity may arise from differences in fungal strains. Use CLSI guidelines for standardized testing .

Advanced: What experimental approaches investigate the enzyme inhibition potential of this compound?

Methodological Answer:

  • Enzyme Assays : Measure IC₅₀ against targets like nitric oxide synthase (NOS) using colorimetric detection of L-citrulline .
  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Molecular Docking : Predict binding modes using AutoDock Vina. Key interactions include hydrogen bonds with the hydroxyl group and π-π stacking with the furan ring .

Key Parameters for Assays:

ParameterOptimal Condition
Enzyme Concentration0.1–1.0 µM to avoid substrate depletion .
Incubation Time30–60 minutes at 37°C .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and P95 respirators to prevent inhalation of aerosols .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., DMF) .
  • Emergency Protocols : Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Advanced: How does substituent variation on the furan ring impact the compound's physicochemical properties?

Methodological Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the imine group, altering reactivity in nucleophilic additions .
  • Solubility : Hydrophilic substituents (e.g., -OH) enhance aqueous solubility, critical for in vitro assays. LogP values can be predicted via ChemAxon software .
  • Stability : Methyl groups improve steric protection against hydrolysis compared to methoxy substituents .

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